N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Acetamide Formation: The acetamide moiety is formed by reacting the benzothiazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases and topoisomerases, which are crucial for cell division and proliferation.
Pathway Modulation: It can modulate signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzothiazol-2-yl)-2-hydroxyphenyl]-2-(4-nitrophenoxy)acetamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-aminophenoxy)acetamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)acetamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and nitro groups enhance its solubility and ability to interact with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17N3O5S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C22H17N3O5S/c1-29-19-11-6-14(22-24-17-4-2-3-5-20(17)31-22)12-18(19)23-21(26)13-30-16-9-7-15(8-10-16)25(27)28/h2-12H,13H2,1H3,(H,23,26) |
InChI Key |
FSMZNBIMLTUXDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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